Bimoclomol

Overview

Description

Preparation Methods

The synthesis of bimoclomol involves regioselective and enantiospecific methods. One of the synthetic routes includes the use of chiral glycidyl derivatives . The process involves the development of a selective method for pyridine N-oxidation, which is crucial for the synthesis of both this compound and its related compound, arimoclomol . The industrial production methods for this compound are not extensively documented, but the synthesis typically involves standard organic synthesis techniques used in pharmaceutical manufacturing.

Chemical Reactions Analysis

Bimoclomol undergoes various chemical reactions, including oxidation and substitution reactions. The compound is known to bind to heat shock factor protein 1 (HSF-1) and induce a prolonged binding of HSF-1 to DNA elements . This interaction contributes to the chaperone co-induction observed with this compound . Common reagents and conditions used in these reactions include standard organic solvents and catalysts used in pyridine chemistry. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

Neuroprotective Applications

Bimoclomol has shown promise in neuroprotective roles, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS).

Case Study: Parkinson's Disease

- Objective : Investigate the neuroprotective action of this compound through attenuation of cyclin E.

- Methodology : Various in silico methods were employed, including molecular docking studies to assess this compound's binding affinity to cyclin E.

- Findings : this compound inhibited cyclin E, which is implicated in post-mitotic cell division and neurodegeneration in PD. The compound demonstrated favorable pharmacokinetic properties, including blood-brain barrier (BBB) permeability and a logP value of 2.21, indicating good bioavailability .

| Parameter | Value |

|---|---|

| LogP | 2.21 |

| Binding Energy | -5.07 kcal/mol |

| BBB Permeability | Yes |

Clinical Trials : this compound is currently under Phase II clinical trials for ALS, showcasing its potential in treating neurodegenerative conditions .

Cardioprotective Effects

This compound has been studied for its cardioprotective effects, particularly in conditions involving ischemia and heart failure.

Case Study: Ischemic Heart Disease

- Objective : Evaluate the effects of this compound on calcium handling and contractility in mammalian hearts.

- Methodology : Experiments involved Langendorff-perfused guinea pig hearts to assess contractility and intracellular calcium transients.

- Findings : this compound exhibited a biphasic effect on contractility; low concentrations enhanced contractility while higher concentrations diminished it. This effect was linked to increased systolic calcium concentration .

| Concentration (μM) | Effect on Contractility | Systolic Calcium Concentration |

|---|---|---|

| 0.01 | Increased | Elevated |

| 1 | Maximal effect | Significantly increased |

| 10 | Decreased | Diminished |

Applications in Diabetes Management

This compound has demonstrated efficacy in managing diabetic complications such as neuropathy and retinopathy.

Case Study: Diabetic Rat Model

- Objective : Assess the cytoprotective effects of this compound on diabetic dysfunction.

- Methodology : Diabetic rats were treated with this compound to evaluate its protective effects against neuropathy.

- Findings : The compound facilitated the expression of HSP70, which played a critical role in protecting against oxidative stress and cellular damage associated with diabetes .

Mechanism of Action

The mechanism of action of bimoclomol involves binding to heat shock factor protein 1 (HSF-1) and inducing a prolonged binding of HSF-1 to DNA elements . This interaction leads to the up-regulation of protective heat shock proteins (HSPs) in a non-stressful manner . The molecular targets of this compound include HSF-1 and the DNA elements to which HSF-1 binds. The pathways involved in this process are related to the heat shock response and the induction of HSPs .

Comparison with Similar Compounds

Bimoclomol is similar to other heat shock protein co-inducers, such as arimoclomol . Both compounds have been shown to increase the expression of HSPs and reduce functional and structural pathology in various animal models . this compound has a shorter half-life compared to arimoclomol, which has limited its development . Arimoclomol, on the other hand, has progressed to human clinical studies for the treatment of amyotrophic lateral sclerosis and other orphan disorders . The unique aspect of this compound is its ability to induce HSPs without causing stress, making it a valuable tool for therapeutic applications .

Similar Compounds::Biological Activity

Bimoclomol, a hydroxylamine derivative, is primarily recognized for its role as a heat shock protein (HSP) co-inducer. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in various neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies that underscore its significance.

This compound functions by inducing the expression of heat shock proteins, particularly HSP70, which play crucial roles in cellular protection against stress. The induction of HSPs enhances the folding and refolding of proteins, thereby mitigating the effects of misfolded proteins associated with neurodegenerative conditions.

Key Mechanisms:

- HSP70 Induction : this compound activates heat shock factor-1 (HSF-1), leading to increased levels of HSP70, which is essential for cellular protection during stress conditions .

- Neuroprotection : It has been shown to inhibit cyclin E levels, thereby preventing post-mitotic cell division that leads to neuronal death in models of Parkinson's disease (PD) .

- Blood-Brain Barrier (BBB) Penetration : this compound exhibits favorable pharmacokinetic properties, including the ability to cross the BBB, making it a viable candidate for treating central nervous system disorders .

Research Findings

Numerous studies have investigated this compound's biological activity across various contexts:

Neuroprotective Effects in Parkinson's Disease

A study focused on this compound's role in PD demonstrated that it inhibits cyclin E, which is implicated in neurodegeneration. The binding affinity of this compound to cyclin E was quantified with an estimated free energy of binding at −5.07 kcal/mol . This inhibition is critical as it prevents neuronal cell cycle re-entry and subsequent cell death.

Heat Shock Protein Induction

Research has shown that this compound enhances the activity of several lysosomal enzymes by promoting their binding to bis(monoacylglycero)phosphate (BMP), a phospholipid essential for lysosomal function. This interaction is particularly beneficial in lysosomal storage diseases (LSDs), where enhanced enzyme activity can alleviate pathological symptoms .

Case Studies

- Inclusion Body Myositis : A multicenter trial highlighted the efficacy of arimoclomol (a compound related to this compound) in increasing HSP70 levels in muscle biopsy samples from patients suffering from inclusion body myositis. This suggests a therapeutic potential for this compound in similar muscle-related disorders .

- Experimental Subarachnoid Hemorrhage : In animal models, this compound was tested for its protective effects against neuronal damage following subarachnoid hemorrhage. The results indicated significant neuroprotection correlated with increased HSP expression .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Bimoclomol’s neuroprotective effects in Parkinson’s disease (PD)?

this compound exerts neuroprotection by inducing heat shock protein 70 (HSP70), which attenuates cyclin E-mediated ectopic cell cycle re-entry in post-mitotic neurons. HSP70 promotes neuronal survival via pro-survival signaling and autophagy induction. Methodologically, this mechanism was validated using in silico molecular docking (binding energy: −6.75 kcal/mol for cyclin E ), ADMET analysis (BBB permeability score: 0.78 ), and pharmacophore-based target prediction .

Q. How do researchers validate this compound’s drug-likeness for neurodegenerative disease studies?

Drug-likeness is assessed through:

- Lipinski’s Rule of Five : Molecular weight (297.78 g/mol), logP (2.1), hydrogen bond donors/acceptors (2/6) .

- Ghose/Veber filters : Polar surface area (67.8 Ų), rotatable bonds (7) .

- ADMET analysis : Gastrointestinal absorption (high), CYP450 inhibition (low) . These parameters ensure BBB permeability and metabolic stability, critical for PD therapeutics .

Q. What experimental models are used to study this compound’s HSP70 induction?

In vitro models include neuronal cell lines exposed to oxidative stress (e.g., H₂O₂), where this compound’s HSP70 co-induction is quantified via Western blot or qPCR. In vivo PD models (e.g., MPTP-induced mice) assess cyclin E suppression and motor function recovery. Pharmacokinetic studies in these models confirm brain bioavailability (t½: ~4 hours) .

Advanced Research Questions

Q. How can molecular docking parameters be optimized to study this compound-cyclin E interactions?

Key steps include:

- Protein preparation : Remove water molecules, add Kollman charges, and define active sites using fpocket (ligand proximity threshold: 5.5 Å) .

- Ligand optimization : MMFF94 geometry optimization and Gasteiger charge assignment .

- Docking validation : Compare binding energies with known inhibitors (e.g., curcumin: −5.2 kcal/mol) and analyze hydrophobic/electrostatic interactions using Autodock .

Q. What contradictions exist in this compound’s HSP induction data, and how are they resolved?

Some studies report this compound stabilizes lipid rafts under heat shock , while others emphasize HSP70-specific effects . To resolve this:

- Perform lipidomic profiling to quantify membrane fluidity changes.

- Use HSP70-knockout models to isolate lipid-mediated vs. HSP-dependent mechanisms .

Q. How do researchers address variability in this compound’s efficacy across preclinical PD models?

Variability arises from differences in stress induction (e.g., rotenone vs. MPTP) or HSP70 baseline levels. Solutions include:

- Standardizing stress protocols (dose, duration).

- Stratifying animal cohorts by HSP70 expression (ELISA pre-screening) .

Q. What methodological frameworks are used to analyze this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect?

PK-PD modeling integrates:

- Plasma/brain concentration-time profiles (LC-MS/MS).

- Delayed HSP70 upregulation (peak at 24 hours post-dose) .

- Bayesian hierarchical models to account for inter-species variability (e.g., mice vs. rats) .

Q. How can this compound be combined with autophagy modulators to enhance neuroprotection?

Co-administration with rapamycin (autophagy inducer) is tested via:

- Synergy assays : Chou-Talalay combination index.

- Transcriptomic profiling : RNA-seq to identify overlapping pathways (e.g., mTOR-HSP70 crosstalk) .

Q. Methodological Notes

Properties

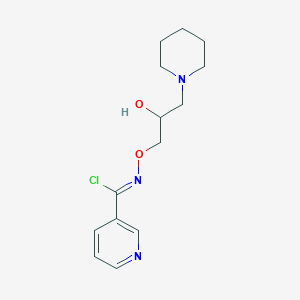

IUPAC Name |

(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOVJBAGBXIKCG-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bimoclomol binds to HSF-1 and induces a prolonged binding of HSF-1 to the respective DNA elements. Since HSF-1 does not bind to DNA in the absence of stress, the bimoclomol-induced extension of HSF-1/DNA interaction may contribute to the chaperone co-induction of bimoclomol observed previously. These findings indicate that bimoclomol may be of value in targeting HSF-1 so as to induce up-regulation of protective Hsp-s in a non-stressful manner and for therapeutic benefit. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130493-03-7 | |

| Record name | Bimoclomol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130493037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimoclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06258 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIMOCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IYF14814M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.